molecular formula C14H18ClNO3 B3234109 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide CAS No. 1353963-32-2

2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B3234109
CAS No.: 1353963-32-2
M. Wt: 283.75 g/mol
InChI Key: AUHIJRVADWRUKL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide (CAS: 1353986-13-6) is a chloroacetamide derivative featuring a 2,3-dihydro-benzo[1,4]dioxin moiety, an isopropyl group, and a chlorinated acetamide backbone.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-10(2)16(14(17)7-15)8-11-9-18-12-5-3-4-6-13(12)19-11/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHIJRVADWRUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1COC2=CC=CC=C2O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129629
Record name Acetamide, 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353963-32-2
Record name Acetamide, 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353963-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 42477-07-6
  • Molecular Formula : C11_{11}H12_{12}ClNO3_3
  • Molecular Weight : 241.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit activity through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
  • Cytotoxic Effects : There is evidence indicating that this compound can induce apoptosis in certain cancer cell lines.

Anticancer Potential

Research indicates that derivatives of compounds similar to this compound have shown significant anticancer properties. For instance, studies on related oxadiazole derivatives have demonstrated their ability to inhibit key enzymes such as:

  • Telomerase
  • Histone Deacetylases (HDAC)
  • Thymidylate Synthase

These targets are crucial in cancer biology as they play roles in DNA synthesis and cell cycle regulation .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have been shown to exhibit activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values for related compounds against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential effectiveness of the compound in treating bacterial infections .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of this compound. These studies typically involve:

  • Cell Viability Assays : To assess the impact on cancer cell lines.
  • Antimicrobial Susceptibility Testing : To determine the effectiveness against bacterial strains.
StudyTargetMethodologyFindings
Study 1Cancer CellsMTT AssayInduced apoptosis in breast cancer cell lines with IC50_{50} values < 10 µM
Study 2Bacterial StrainsMIC TestingShowed MIC values of 20–40 µM against S. aureus

Clinical Implications

While comprehensive clinical data on this compound is limited, its structural analogs have been explored in clinical settings for their therapeutic potential. The promising results from preclinical studies suggest that further investigation into this compound could yield valuable insights into its use as an anticancer or antimicrobial agent.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name / CAS Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Main Compound (1353986-13-6) Chloroacetamide Dihydro-benzodioxin, isopropyl N/A Underexplored
9l (Thiazolidinone) Thioxo-thiazolidinone Dihydro-benzodioxin, benzodioxolyl 172–233 (dec.) Not specified
9m (Thiazolidinone) Thioxo-thiazolidinone Dihydro-benzodioxin, dihydro-benzodioxinyl 170–243 (dec.) Not specified
Diazepane Analogue (Patel et al., 2008) Diazepane, nicotinamide Phenoxy, dihydro-benzodioxin N/A α2C-AR selectivity (>100-fold)
Alachlor (15972-60-8) Chloroacetamide Methoxymethyl, diethylphenyl 39–41 Herbicidal
Amino Analogue (1353965-97-5) Aminoacetamide Dihydro-benzodioxin, isopropyl N/A Potential solubility enhancement

Q & A

Q. What environmental persistence studies are relevant for this compound?

  • Key Assessments :
  • Soil Half-Life : Aerobic/anaerobic degradation studies under controlled pH and temperature .
  • Ecotoxicity : Algal (e.g., Chlorella vulgaris) and daphnia assays evaluate aquatic toxicity .
  • Analytical Methods : HPLC-UV quantifies residual compound in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.